PLpro inhibitor - 1093070-14-4

PLpro inhibitor

Catalog Number: EVT-253487
CAS Number: 1093070-14-4
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PLpro is a cysteine protease found in coronaviruses, responsible for cleaving viral polyproteins to release functional proteins necessary for viral replication. [] Additionally, PLpro possesses deubiquitinase (DUB) and deISGylating activities, enabling it to remove ubiquitin and ISG15 modifications from host proteins, disrupting innate immune responses. [, , , , , ]

GRL0617

Compound Description: GRL0617 is a benzamide-based, non-covalent inhibitor of PLpro originally identified as a potent inhibitor of SARS-CoV PLpro. [, , , , , , , , ] It is widely used as a positive control in PLpro inhibition assays and has been investigated for its potential as a starting point for developing more potent PLpro inhibitors. [, , , , , , ] Studies have shown that GRL0617 binds to the BL2 groove of PLpro, inducing a conformational change that hinders substrate binding. [, , ]

Relevance: GRL0617 is highly relevant to the general term "PLpro inhibitor" as it is a well-characterized inhibitor of this protease and serves as a reference point for developing novel inhibitors. [, , , , , , ] Its known binding mode and structure-activity relationships provide valuable insights for designing new compounds targeting PLpro.

Jun9-72-2

Compound Description: Jun9-72-2 is a PLpro inhibitor identified through high-throughput screening and lead optimization studies. [, ] It displays improved enzymatic inhibition and antiviral activity compared to GRL0617. [] Molecular dynamics simulations suggest that Jun9-72-2 forms more extensive interactions with PLpro compared to GRL0617. []

Relevance: Jun9-72-2 is directly relevant to the term "PLpro inhibitor" due to its potent inhibitory activity against PLpro. [, ] Its enhanced potency and distinct interactions with PLpro, compared to GRL0617, highlight its potential as a lead for further development.

Jun9-75-4

Compound Description: Jun9-75-4 is another PLpro inhibitor identified through the same screening efforts as Jun9-72-2. [] Similar to Jun9-72-2, it demonstrates improved enzymatic inhibition and antiviral activity compared to GRL0617. [] Molecular dynamics simulations suggest that Jun9-75-4 engages in more extensive interactions with PLpro than GRL0617. []

Relevance: As a potent PLpro inhibitor with improved activity over GRL0617, Jun9-75-4 holds relevance to the broader concept of "PLpro inhibitors". [] Its unique interactions with the enzyme further emphasize its potential for future research and development as a potential antiviral agent.

Jun12682

Compound Description: Jun12682 is a non-covalent PLpro inhibitor designed to target both the ubiquitin-binding site and the BL2 groove pocket of PLpro. [, ] It exhibits potent inhibition of PLpro, including activity against Nirmatrelvir-resistant SARS-CoV-2 strains. [, ] Importantly, Jun12682 displayed promising antiviral efficacy in a mouse model, reducing lung viral loads and improving survival rates. [, ]

Relevance: Jun12682 represents a significant advancement in the development of "PLpro inhibitors" as it exhibits potent in vitro and in vivo activity against SARS-CoV-2, including drug-resistant strains. [, ]

CPI-169

Compound Description: CPI-169 emerged from a high-throughput screen as a potent inhibitor of SARS-CoV-2 PLpro. [] Although its binding mode is not fully elucidated due to the lack of a co-crystal structure, CPI-169 serves as a starting point for developing structure-activity relationships for potent PLpro inhibitors. []

Relevance: As a potent hit from a high-throughput screen, CPI-169 holds direct relevance to the development of "PLpro inhibitors". [] While further structural information is needed to understand its interactions with PLpro, its inherent inhibitory activity makes it a valuable compound for future optimization efforts.

HUP0109

Compound Description: HUP0109 is a covalent, irreversible inhibitor of PLpro that selectively targets the catalytic cleft and forms a covalent bond with the active site cysteine residue (C111). []

Relevance: HUP0109's mechanism of action and selectivity make it a unique and promising "PLpro inhibitor" for further investigation. [] Its covalent binding mode suggests potential for long-lasting inhibition, which could translate to improved efficacy in vivo.

DX-027

Compound Description: DX-027 is a deuterated analog of HUP0109, designed to improve its pharmacokinetic properties. [] Like its parent compound, DX-027 acts as a covalent, irreversible inhibitor of PLpro. [] Preclinical studies suggest that DX-027 shows promise as a potential treatment for COVID-19. []

Relevance: As a deuterated analog of HUP0109 with improved pharmacokinetic properties and promising preclinical results, DX-027 represents a significant lead in the development of "PLpro inhibitors" for COVID-19 treatment. []

5c and 3k (Piperidine-scaffold inhibitors)

Compound Description: 5c and 3k are piperidine-scaffold inhibitors initially developed for SARS-CoV PLpro that also displayed inhibitory activity against SARS-CoV-2 PLpro. [] A co-crystal structure of 3k bound to SARS-CoV-2 PLpro helped guide medicinal chemistry efforts to improve binding and ADME characteristics. []

Relevance: The piperidine-scaffold inhibitors 5c and 3k contribute to understanding the structural features required for PLpro inhibition and highlight the potential for developing pan-coronaviral inhibitors. [] Their optimization towards improved ADME characteristics makes them relevant to the advancement of "PLpro inhibitors" as potential therapeutics.

PF-07957472 (4)

Compound Description: PF-07957472 is a potent, selective, and orally bioavailable SARS-CoV-2 PLpro inhibitor discovered through a machine learning-driven approach. [] This compound demonstrated significant efficacy in a mouse-adapted model of COVID-19. []

Relevance: PF-07957472 represents a landmark achievement in the development of "PLpro inhibitors" due to its potent in vitro and in vivo activity, coupled with favorable pharmacological properties, making it a promising candidate for further clinical investigation. []

GZNL-P36

Compound Description: GZNL-P36 is a potent, non-covalent PLpro inhibitor discovered through structure-based drug design. [] It shows potent inhibitory activity against SARS-CoV-2 and its variants, as well as against other human coronaviruses like HCoV-NL63 and HCoV-229E. [] Oral administration of GZNL-P36 demonstrated promising antiviral effects in a SARS-CoV-2 mouse model, significantly improving survival rates and reducing viral load and lung lesions. []

Relevance: GZNL-P36 demonstrates the potential of developing "PLpro inhibitors" as broad-spectrum antivirals against multiple human coronaviruses. [] Its potent antiviral activity, favorable pharmacokinetic properties, and in vivo efficacy make it a promising candidate for further development.

Amodiaquine

Compound Description: Amodiaquine, an antimalarial drug, was identified as a potential PLpro inhibitor through computational studies and confirmed through in vitro experiments. []

Relevance: Amodiaquine's dual activity against malaria and PLpro makes it a potential candidate for drug repurposing, particularly against COVID-19. [] It highlights the potential of identifying existing drugs with new antiviral applications, offering a faster route for developing "PLpro inhibitors".

(R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide (2b)

Compound Description: This benzamide derivative is a known noncovalent inhibitor of SARS-CoV PLpro that targets the S3 and S4 pockets of the enzyme. [] Studies have shown that it also exhibits inhibitory activity against SARS-CoV-2 PLpro. []

Relevance: The benzamide derivative serves as a starting point for understanding structure-activity relationships of PLpro inhibitors, particularly those targeting the S3 and S4 pockets. [] Its activity against both SARS-CoV and SARS-CoV-2 PLpro suggests potential for developing pan-coronaviral "PLpro inhibitors".

1,2,4-oxadiazole derivatives

Compound Description: Inspired by GRL0617, researchers designed and synthesized a series of 1,2,4-oxadiazole derivatives as potential PLpro inhibitors. [] These compounds were designed to mimic the key pharmacophoric features of GRL0617 while exploring the 1,2,4-oxadiazole core as a bioisostere for the amide bond. []

Relevance: The development and evaluation of 1,2,4-oxadiazole derivatives as "PLpro inhibitors" highlight the importance of exploring bioisosteric replacements and scaffold hopping strategies in medicinal chemistry to discover novel inhibitors with improved properties. []

Compound Description: Compound 372, bearing a triazolopyrimidinyl scaffold, emerged as a promising PLpro inhibitor from a focused library screening and in vitro testing. [] Molecular dynamics simulations provided further support for its favorable binding interactions with PLpro. []

Relevance: This compound introduces a novel triazolopyrimidinyl scaffold for PLpro inhibition, expanding the chemical diversity of potential "PLpro inhibitors." [] Its identification underscores the importance of exploring new chemical space in drug discovery to overcome limitations associated with existing chemotypes.

CSEMRS-1376

Compound Description: CSEMRS-1376 was identified as a potential PLpro inhibitor using the artificial intelligence (AI)-driven drug discovery platform, LIME. [] Computational analysis revealed that CSEMRS-1376 exhibited strong binding affinity for PLpro and shared structural similarities with the known PLpro inhibitor XR8-89. []

Overview

The papain-like protease inhibitor is a significant compound in the field of antiviral drug development, particularly targeting the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protease plays a crucial role in the viral life cycle by facilitating the cleavage and maturation of viral polyproteins, which are essential for viral replication and assembly. The inhibition of this enzyme is a promising strategy for developing effective antiviral therapies against COVID-19.

Source and Classification

Papain-like protease inhibitors are classified as small molecules that can either be covalent or non-covalent inhibitors. These compounds have been derived from various sources, including natural products and synthetic libraries. They are primarily designed to target the active site of the papain-like protease, thereby preventing its enzymatic activity and disrupting the viral replication process.

Synthesis Analysis

Methods and Technical Details

The synthesis of papain-like protease inhibitors involves several methodologies, including:

  • High-Throughput Screening: Libraries of compounds are screened for their ability to inhibit the protease activity. For instance, a study screened 1,300 compounds using fluorescence thermal shift assays to identify potential inhibitors .
  • Structure-Based Drug Design: Utilizing crystallographic data of the protease-inhibitor complexes, researchers design new compounds that can effectively bind to the active site. This approach has led to the identification of novel non-covalent inhibitors with high binding affinities .
  • Chemical Modifications: Compounds are often modified to enhance their inhibitory potency. For example, thiazole derivatives and symmetrical disulfide compounds have been identified as effective inhibitors through systematic structural modifications .
Molecular Structure Analysis

Structure and Data

The molecular structure of papain-like protease is characterized by a catalytic triad consisting of cysteine, histidine, and aspartate residues. The active site contains a canonical cysteine residue that acts as a nucleophile during substrate cleavage. High-resolution crystal structures have been determined, revealing intricate details about ligand binding and enzyme conformation. Notably, structures such as those with Protein Data Bank codes 6WZU and 6WRH illustrate how inhibitors interact with the enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction catalyzed by papain-like protease involves the hydrolysis of peptide bonds in viral polyproteins. Inhibitors can either covalently modify the active site cysteine or bind non-covalently to prevent substrate access. For instance, studies have shown that certain disulfide compounds can form covalent bonds with the protease, effectively blocking its activity .

Reaction Mechanism Overview

  1. Substrate Binding: The substrate binds to the active site.
  2. Covalent Modification: Inhibitors may form a covalent bond with Cys111.
  3. Enzyme Inhibition: The inhibitor prevents further substrate cleavage.
Mechanism of Action

The mechanism by which papain-like protease inhibitors exert their effects involves several steps:

  1. Binding Affinity: Inhibitors bind to specific sites on the protease, often mimicking natural substrates or cofactors.
  2. Active Site Blockage: By occupying the active site, these inhibitors prevent substrate access.
  3. Disruption of Viral Replication: The inhibition leads to a halt in viral polyprotein processing, thereby impairing viral replication.

Studies indicate that some non-covalent inhibitors exhibit slow off-rates and high binding affinities, making them potent candidates for therapeutic development .

Physical and Chemical Properties Analysis

Physical Properties

Papain-like protease inhibitors generally exhibit low molecular weights (typically under 500 Da), which enhances their ability to penetrate biological membranes. Their solubility varies based on chemical structure but is crucial for bioavailability.

Chemical Properties

The chemical properties include:

  • Stability: Many inhibitors are designed to be stable under physiological conditions.
  • Reactivity: Covalent inhibitors react with specific residues in the active site, while non-covalent inhibitors rely on hydrogen bonds and hydrophobic interactions.

Relevant data indicate that some synthesized compounds possess dissociation constants in the micromolar range, demonstrating effective inhibition .

Applications

Papain-like protease inhibitors are primarily used in scientific research aimed at developing antiviral therapies against SARS-CoV-2 and other coronaviruses. Their applications include:

  • Drug Development: Identifying lead compounds for further optimization into therapeutic agents.
  • Biochemical Research: Understanding viral mechanisms and host interactions through enzyme inhibition studies.
  • Therapeutic Strategies: Potential use in combination therapies to enhance antiviral efficacy against COVID-19.

Properties

CAS Number

1093070-14-4

Product Name

PLpro inhibitor

IUPAC Name

5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C22H22N2O2/c1-15-10-11-19(24-16(2)25)14-21(15)22(26)23-13-12-18-8-5-7-17-6-3-4-9-20(17)18/h3-11,14H,12-13H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

SSWAXHWHEZPTLC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32

Synonyms

(Z)-5-((Z)-(1-hydroxyethylidene)amino)-2-methyl-N-((R)-1-(naphthalen-1-yl)ethyl)benzimidic acid

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)NCCC2=CC=CC3=CC=CC=C32

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32

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